molecular formula C12H10N4O3 B12994075 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12994075
M. Wt: 258.23 g/mol
InChI Key: CVKHSAKULHCPKT-UHFFFAOYSA-N
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Description

3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridine ring, and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring, followed by the formation of the isoxazole-pyridine scaffold through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its fused isoxazole-pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H10N4O3/c1-6-10-8(12(17)18)3-9(14-11(10)19-15-6)7-4-13-16(2)5-7/h3-5H,1-2H3,(H,17,18)

InChI Key

CVKHSAKULHCPKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)O

Origin of Product

United States

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